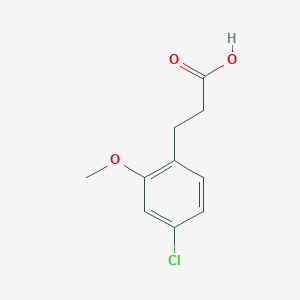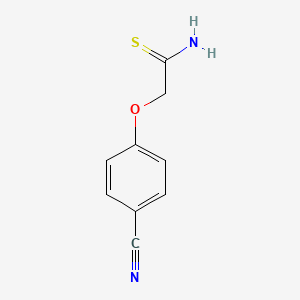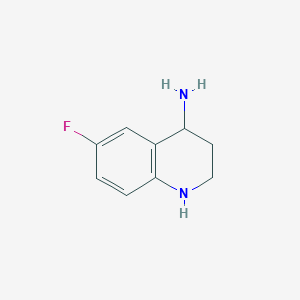![molecular formula C13H20N2O B12328234 N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)
N-[(4-methoxyphenyl)methyl]piperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenyl)methyl]piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
准备方法
Synthetic Routes and Reaction Conditions: This method is commonly used for forming C-N bonds in piperidine derivatives .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation . These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
化学反应分析
Types of Reactions: N-[(4-methoxyphenyl)methyl]piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-methoxyphenyl)methyl]piperidin-3-one, while reduction may yield this compound .
科学研究应用
N-[(4-methoxyphenyl)methyl]piperidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N-[(4-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
N-[(4-methoxyphenyl)methyl]piperidin-3-amine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)piperidin-4-amine: This compound has a similar structure but differs in the position of the amine group.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties .
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12/h4-7,12,14-15H,2-3,8-10H2,1H3 |
InChI 键 |
JQNQYLNDYXRZOM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)


![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)







